Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 857284-20-9
VCID: VC2027775
InChI: InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)10-16-13/h4-5,10,19H,6-9,11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)CO
Molecular Formula: C15H23N3O3
Molecular Weight: 293.36 g/mol

Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate

CAS No.: 857284-20-9

Cat. No.: VC2027775

Molecular Formula: C15H23N3O3

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate - 857284-20-9

Specification

CAS No. 857284-20-9
Molecular Formula C15H23N3O3
Molecular Weight 293.36 g/mol
IUPAC Name tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate
Standard InChI InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)10-16-13/h4-5,10,19H,6-9,11H2,1-3H3
Standard InChI Key QKCHWJYIPFBVRD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)CO
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)CO

Introduction

Chemical Identity and Properties

Basic Identification Information

Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate is identified by the CAS registry number 857284-20-9. It has gained prominence in chemical research due to its unique structural features and versatile reactivity profile . The compound is characterized by the following identifiers:

ParameterValue
CAS Number857284-20-9
Molecular FormulaC₁₅H₂₃N₃O₃
Molecular Weight293.36 g/mol
IUPAC Nametert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate
PubChem CID7537576
MDL NumberMFCD08060526
InChI KeyQKCHWJYIPFBVRD-UHFFFAOYSA-N
DSSTox Substance IDDTXSID10428751

Physical and Chemical Properties

Understanding the physicochemical properties of this compound is essential for both research and practical applications. The following table summarizes key physical and chemical characteristics :

PropertyValue
Physical StateSolid
Vapor Pressure7.79E-10 mmHg at 25°C
TPSA (Topological Polar Surface Area)65.9
LogP1.631
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Rotatable Bonds2
Purity (Commercial)≥97-98%

Structural Characteristics

The compound features a complex structure integrating multiple functional groups with distinct reactivity patterns :

  • A piperazine ring protected by a tert-butyloxycarbonyl (Boc) group

  • A pyridine ring attached at the 2-position to the piperazine

  • A hydroxymethyl group at the 5-position of the pyridine ring

This distinctive structural arrangement contributes to the compound's utility in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

Applications and Research Uses

Pharmaceutical Development

The compound serves as a valuable intermediate in medicinal chemistry due to several advantageous features:

In pharmaceutical research, this compound and its derivatives are investigated for various therapeutic applications, leveraging the bioactive potential of both the pyridine and piperazine structural elements.

Organic Synthesis

In synthetic organic chemistry, tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate functions as an important building block :

  • The tert-butyl carbamate (Boc) group serves as a protecting group for the piperazine nitrogen

  • This protection allows chemists to perform selective reactions at other parts of the molecule

  • The hydroxymethyl functionality provides a handle for further chemical modifications

The compound is particularly valuable in diversity-oriented synthesis approaches aimed at creating libraries of structurally related compounds for screening in drug discovery programs.

Chemical Behavior and Reactivity

The reactivity of tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate is determined by its functional groups:

  • The Boc-protected piperazine exhibits selective reactivity:

    • The protected nitrogen is unreactive under most conditions

    • The unprotected nitrogen can participate in substitution reactions

  • The hydroxymethyl group can undergo various transformations:

    • Oxidation to aldehyde or carboxylic acid derivatives

    • Conversion to halides or other leaving groups for further substitution

    • Participation in esterification or etherification reactions

  • The pyridine ring contributes to the compound's reactivity through:

    • Basic nitrogen that can coordinate with metals or participate in hydrogen bonding

    • Electrophilic positions susceptible to nucleophilic attack

Additionally, compounds with similar tert-butyl esters can undergo hydrolysis under acidic or basic conditions to yield their corresponding carboxylic acids, providing another avenue for structural modification.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

The compound is labeled with the GHS07 pictogram and carries the signal word "Warning" .

Related Compounds and Structural Analogues

Several structurally related compounds have been identified and studied, providing insight into structure-activity relationships and potential applications :

CompoundCAS NumberDifference from Parent Compound
tert-Butyl 4-(5-(hydroxymethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylateNot specifiedContains an additional methyl group at the 3-position of the pyridine ring
tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate119285-07-3Contains an amino group instead of hydroxymethyl at the 5-position of the pyridine ring
tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate77279-24-4Different structure with a hydroxyethyl group attached to the piperazine instead of a pyridine ring

These related compounds demonstrate the structural diversity possible within this chemical family and highlight the potential for developing compounds with tailored properties for specific applications .

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